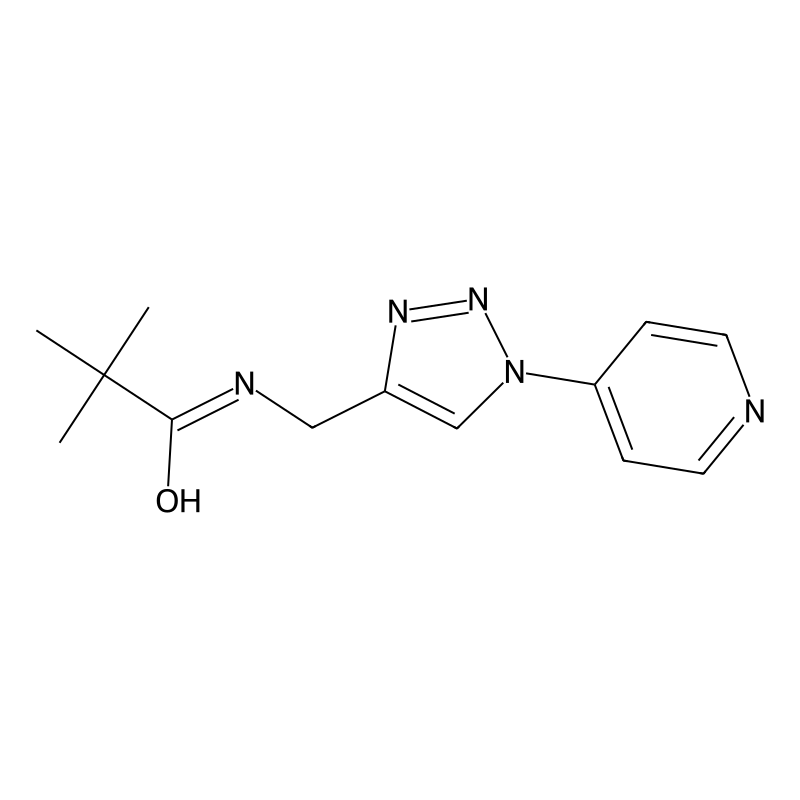

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Triazole ring: Triazole rings are a common scaffold in medicinal chemistry due to their diverse biological activities. They can be found in various drugs, including antifungals, antibacterials, and anticonvulsants . The specific positioning of the triazole ring in N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide might be of interest for researchers exploring novel therapeutics.

- Pyridine ring: Pyridine rings are another prevalent functional group in pharmaceuticals due to their nitrogen-containing aromatic character. This moiety can participate in various interactions with biological targets . The pyridine ring's location in the molecule might be of interest for researchers designing pyridine-based drugs.

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide is a synthetic organic compound characterized by the presence of a pyridine ring, a triazole ring, and a pivalamide group. The compound's structure features a triazole moiety that is known for its biological activity, while the pivalamide group enhances its solubility and stability. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly for its antimicrobial and anticancer properties.

The chemical reactivity of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide can be attributed to the functional groups present within its structure. Key types of reactions include:

- Oxidation: The compound can undergo oxidation reactions using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Functional groups on the pyridine or triazole rings can be substituted with other groups through nucleophilic substitution reactions.

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide has been investigated for various biological activities. Notably:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against a range of pathogens.

- Anticancer Properties: Research indicates potential efficacy in cancer treatment, likely due to its ability to interfere with cellular processes involved in tumor growth.

These biological activities are attributed to the unique structural features provided by the triazole and pyridine rings, which enhance the compound's interaction with biological targets .

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide typically involves several key steps:

- Formation of the Triazole Ring: This can be achieved via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Attachment of the Pyridine Ring: This is accomplished through coupling reactions such as Suzuki or Heck coupling with appropriate pyridine derivatives.

- Introduction of the Pivalamide Group: The pivalamide group is introduced through amide bond formation using pivaloyl chloride and an appropriate amine .

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide has several applications across various fields:

- Medicinal Chemistry: Explored as a potential drug candidate due to its promising biological activities.

- Material Science: Used as a building block in synthesizing new materials with specific properties such as polymers and coatings.

The compound's unique structure allows it to serve as a versatile scaffold for further chemical modifications aimed at enhancing its therapeutic potential .

Studies on the interactions of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide with biological targets are crucial for understanding its mechanism of action. These studies often involve:

- Binding Affinity Assays: To determine how effectively the compound interacts with specific enzymes or receptors.

- Cellular Assays: Evaluating the compound's effects on cell viability and proliferation in various cancer cell lines.

Such studies help elucidate the pharmacological profile of the compound and its potential therapeutic applications .

Several compounds share structural similarities with N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-yl)pivalamide | Pyridine ring + pivalamide | Lacks triazole ring |

| N-(pyridin-2-yl)pivalamide | Pyridine ring + pivalamide | Different position of pyridine ring |

| N-(pyridin-4-yl)pivalamide | Pyridine ring + pivalamide | Similar position but lacks triazole |

Uniqueness

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide stands out due to its combination of both triazole and pyridine rings. This unique structural combination enhances its stability and reactivity while providing distinct biological properties compared to similar compounds. The presence of both functional groups allows for diverse modifications that can lead to improved therapeutic profiles .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The CuAAC reaction, a cornerstone of click chemistry, is the primary method for constructing the 1,2,3-triazole core in this compound. The process involves coupling a pyridinyl azide with a propargyl pivalamide precursor under catalytic copper conditions. Dinuclear copper(I) complexes, particularly those stabilized by N-heterocyclic carbene (NHC) ligands, enhance reaction efficiency by facilitating simultaneous activation of both reactants. For example, [Cu(NHC)]Br catalysts achieve cycloaddition at room temperature in acetonitrile, completing within 5 hours with 0.025 mol% catalyst loading.

Regioselectivity is critical, as the reaction must yield the 1,4-disubstituted triazole isomer. This is ensured by using copper(I) bromide without additional ligands, which favors the desired regioisomer. A representative protocol involves:

- Azide Preparation: 4-Azidopyridine is synthesized from 4-aminopyridine via diazotization and azide substitution.

- Alkyne Synthesis: Propargyl pivalate is prepared by treating propargyl alcohol with pivaloyl chloride in the presence of triethylamine.

- Cycloaddition: The azide and alkyne react in a 1:1 ratio with CuBr (5 mol%) in DMF at 60°C for 12 hours.

Table 1: Comparative Catalytic Systems for CuAAC

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuBr | 5 | DMF | 60 | 85 | |

| [Cu(NHC)]Br | 0.025 | CH₃CN | 25 | 92 | |

| CuSO₄·5H₂O/NaAsc | 10 | t-BuOH/H₂O | 60 | 78 |

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates the CuAAC step, reducing reaction times from hours to minutes while improving yields. A protocol using ascorbyl palmitate sodium salt (Asp-Na) as a co-catalyst demonstrates this advantage. Asp-Na acts as both a reductant (maintaining Cu(I) active species) and a surfactant, enhancing substrate solubility. Under microwave conditions (100 W, 80°C), the cycloaddition completes in 15 minutes with 90% yield, compared to 5 hours under conventional heating.

Key parameters for microwave optimization include:

- Power: 100–150 W to prevent thermal degradation.

- Solvent: Polar aprotic solvents like DMF or DMSO absorb microwaves efficiently.

- Catalyst System: CuI (2 mol%) with Asp-Na (1 equiv.) achieves optimal performance.

Table 2: Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 5 hours | 15 minutes |

| Yield | 85% | 90% |

| Energy Consumption | 150 kJ | 45 kJ |

| Solvent Volume | 10 mL | 5 mL |

Post-Functionalization Techniques for Pivalamide Group Introduction

The pivalamide moiety is introduced via nucleophilic acyl substitution after triazole formation. Propargylamine is first protected with pivaloyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. Post-cycloaddition, the ester group in propargyl pivalate is hydrolyzed to the carboxylic acid, which is then converted to the amide via activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and coupling with ammonium hydroxide.

Critical considerations for this step include:

- Protection-Deprotection: Temporary protection of the amine during cycloaddition prevents side reactions.

- Activation Reagents: HATU or EDC/HOBt systems ensure efficient amide bond formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.

Mechanistic Insight: The pivaloyl group’s steric bulk necessitates precise stoichiometry to avoid incomplete acylation. Kinetic studies show that a 1.2:1 ratio of pivaloyl chloride to propargylamine minimizes dimerization byproducts.